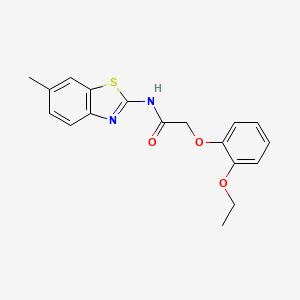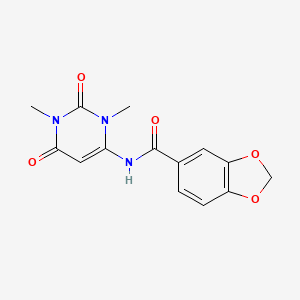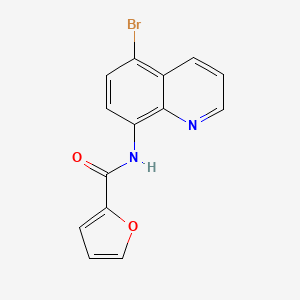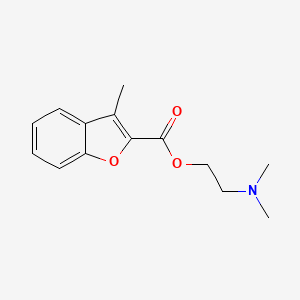![molecular formula C17H25N5O3 B5652761 N-ethyl-5-{[4-(tetrahydro-2-furanylcarbonyl)-1,4-diazepan-1-yl]carbonyl}-2-pyrimidinamine](/img/structure/B5652761.png)
N-ethyl-5-{[4-(tetrahydro-2-furanylcarbonyl)-1,4-diazepan-1-yl]carbonyl}-2-pyrimidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of compounds related to N-ethyl-5-{[4-(tetrahydro-2-furanylcarbonyl)-1,4-diazepan-1-yl]carbonyl}-2-pyrimidinamine involves multiple steps, including the formation of Schiff's base and intramolecular hydrolysis, leading to the creation of alkylideneamino derivatives. These derivatives can further undergo cyclization to form various ring structures, such as seven-membered rings and pyrrolo[4,3-b][1,4]diazepines, through interactions between different functional groups (M. Joséalves et al., 2000). Another approach involves the condensation of specific amides derived from 1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl groups with various substituents, leading to compounds with significant binding affinities to specific receptors (Y. Hirokawa et al., 2003).
Molecular Structure Analysis
The molecular structure of compounds in the same class as this compound can be elucidated using techniques like X-ray diffraction analysis, which provides insights into the crystal structure, confirming the presence of specific ring systems and the orientation of substituents (M. Melguizo et al., 1994).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, including intramolecular cyclization and interaction with amines, leading to a wide range of derivatives with different functional groups and ring structures. The specific conditions, such as the presence of base or acid, can significantly influence the reaction pathway and the resultant compounds (N. Syrota et al., 2019).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystal structure, can be characterized through various analytical techniques. For example, single-crystal X-ray diffraction can reveal the crystal packing and molecular orientation within the crystal lattice, contributing to the understanding of the compound's physical properties (Hu Yang, 2009).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, are crucial for understanding the compound's behavior in different environments and potential applications. Studies on related compounds show a range of reactions, such as thionation, nucleophilic substitutions, and cycloadditions, leading to a diverse set of derivatives with varying chemical properties (A. Sharma et al., 1997).
Eigenschaften
IUPAC Name |
[4-[2-(ethylamino)pyrimidine-5-carbonyl]-1,4-diazepan-1-yl]-(oxolan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O3/c1-2-18-17-19-11-13(12-20-17)15(23)21-6-4-7-22(9-8-21)16(24)14-5-3-10-25-14/h11-12,14H,2-10H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJDZPLATZVBCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=C(C=N1)C(=O)N2CCCN(CC2)C(=O)C3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(1-acetylpiperidin-4-yl)oxy]-3-methoxy-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]benzamide](/img/structure/B5652680.png)


![N-[1-(2-fluorophenyl)-4-piperidinyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5652697.png)
![5-{[(benzyloxy)carbonyl]oxy}nicotinic acid](/img/structure/B5652705.png)
![(3R*,4S*)-4-cyclopropyl-1-[(2,5-dimethylphenyl)acetyl]pyrrolidin-3-amine](/img/structure/B5652712.png)
![[(3aS*,9bS*)-2-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5652721.png)
![1-(4-fluorophenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B5652727.png)

![N-[2-(3-chlorophenyl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B5652754.png)


![6-{[(3R*,4S*)-3-amino-4-phenylpyrrolidin-1-yl]carbonyl}-4-methyl-1,3-benzothiazol-2-amine](/img/structure/B5652775.png)
